Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate
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Overview
Description
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methyl ester group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are more complex and may involve advanced techniques such as microwave-assisted synthesis or transition-metal catalysis. These methods aim to improve yield and purity while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but with an acetamido group at the 4th position.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents exhibit similar biological activities and applications.
Uniqueness
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3 |
InChI Key |
SPABQSPYJMJETN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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